Physicochemical Profile & Synthetic Utility of 1-(Piperidin-4-yl)propane-1,3-diol
Physicochemical Profile & Synthetic Utility of 1-(Piperidin-4-yl)propane-1,3-diol
The following technical guide details the physicochemical properties, synthetic pathways, and pharmaceutical applications of 1-(Piperidin-4-yl)propane-1,3-diol (CAS 848070-11-1).[1][2] This document is structured for researchers and medicinal chemists requiring high-fidelity data for scaffold utilization.[1][2]
[1][2]
Executive Summary
1-(Piperidin-4-yl)propane-1,3-diol is a functionalized heterocyclic building block characterized by a secondary amine and a vicinal-like diol motif (specifically a 1,3-diol arrangement).[1][2] Its structure—a piperidine ring substituted at the C4 position with a 1,3-dihydroxypropyl chain—offers a unique "chimeric" polarity profile, combining the basicity of a secondary amine with the high aqueous solubility and hydrogen-bonding capacity of an aliphatic diol.[1][2] This molecule serves as a critical intermediate in the synthesis of GPCR ligands (e.g., muscarinic and histaminergic antagonists) and is increasingly utilized in fragment-based drug discovery (FBDD) due to its defined vector geometry and low molecular weight.[1][2]
Chemical Identity & Structural Analysis[3][4][5]
Nomenclature and Identifiers
-
Molecular Formula: C
H NO [1][2] -
SMILES: C1CNCCC1C(O)CCO
-
Synonyms: 4-(1,3-Dihydroxypropyl)piperidine;
-(2-Hydroxyethyl)-4-piperidinemethanol[1][2]
Structural Conformation
The molecule exists predominantly in a chair conformation at the piperidine ring. The 1,3-dihydroxypropyl substituent at the C4 position prefers the equatorial orientation to minimize 1,3-diaxial interactions, stabilizing the molecule's overall geometry.[2]
-
Stereochemistry: The C1 position of the propane chain (attached to the piperidine) is a chiral center. Unless specified as an enantiomer (R or S), commercial supplies are typically racemic.[2]
-
Functional Vectors:
-
Secondary Amine (
NH): High basicity (pKa ~10.8), serves as a handle for N-alkylation or acylation.[1][2] -
Primary Hydroxyl (-CH
OH): Sterically accessible for selective oxidation or coupling.[1][2] -
Secondary Hydroxyl (-CH(OH)-): Sterically hindered relative to the primary alcohol; allows for regioselective derivatization.[1][2]
-
Physicochemical Properties
The following data aggregates experimental values where available and high-confidence cheminformatic predictions (consensus models) for the free base form.
| Property | Value / Range | Description/Context |
| Molecular Weight | 159.23 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant).[1][2] |
| Physical State | Viscous Oil / Low-Melting Solid | Hygroscopic; tends to form an amorphous semi-solid due to H-bonding network.[1][2] |
| Boiling Point | 315°C ± 25°C (Predicted) | High BP due to extensive intermolecular hydrogen bonding.[2] |
| pKa (Basic) | 10.8 ± 0.2 | Attributed to the piperidine nitrogen; protonated at physiological pH. |
| pKa (Acidic) | ~14.5 | Hydroxyl protons; negligible acidity in aqueous media.[2] |
| LogP (Octanol/Water) | -0.85 ± 0.3 | Highly hydrophilic; indicates excellent aqueous solubility but poor passive membrane permeability without modification.[1][2] |
| Polar Surface Area (PSA) | 52.5 Å | Favorable for CNS penetration if the amine is masked or part of a lipophilic complex. |
| H-Bond Donors | 3 | (NH, 2x OH) |
| H-Bond Acceptors | 3 | (N, 2x O) |
Synthetic Pathways
The synthesis of 1-(Piperidin-4-yl)propane-1,3-diol typically follows a "Reduction-Hydrogenation" strategy, starting from pyridine precursors to ensure regiochemical fidelity.[1][2]
Core Synthetic Route
The most robust pathway involves the condensation of 4-pyridinecarboxaldehyde with an acetate enolate equivalent, followed by sequential reduction.[2]
Step 1: Aldol-type Condensation: Reaction of 4-pyridinecarboxaldehyde with ethyl acetate (via lithium enolate or Reformatsky conditions) yields Ethyl 3-hydroxy-3-(pyridin-4-yl)propionate.[1][2]
Step 2: Ester Reduction: Treatment with Lithium Aluminum Hydride (LiAlH
Figure 1: Step-wise synthesis from pyridine precursor via reduction and hydrogenation.
Analytical Characterization
To validate the identity of the synthesized material, the following spectroscopic signatures are diagnostic:
-
H NMR (400 MHz, DMSO-d
):-
4.5-5.0 ppm: Broad singlets for Hydroxyl (-OH) and Amine (-NH) protons (exchangeable with D
O).[1][2] -
3.4-3.6 ppm: Multiplets corresponding to the -CH
-OH and -CH(OH)- protons.[1][2] - 2.8-3.0 ppm: Doublets/Multiplets for equatorial protons adjacent to Nitrogen (C2/C6 of piperidine).[1][2]
- 1.1-1.8 ppm: Multiplets for the piperidine ring protons (C3/C5) and the internal methylene of the propane chain.[1][2]
-
4.5-5.0 ppm: Broad singlets for Hydroxyl (-OH) and Amine (-NH) protons (exchangeable with D
-
Mass Spectrometry (ESI+):
-
Major peak at m/z 160.1 [M+H]
.[2]
-
Pharmaceutical Applications & Handling
Medicinal Chemistry Utility
-
Scaffold Hopping: The 1-(Piperidin-4-yl)propane-1,3-diol motif serves as a saturated bioisostere for 4-substituted pyridine derivatives, improving metabolic stability and solubility.[1][2]
-
Linker Chemistry: The primary and secondary hydroxyl groups possess differential reactivity. The primary -OH can be selectively tosylated or mesylated, allowing the molecule to act as a "head group" linker in PROTAC design or bifunctional ligands.[2]
Stability and Storage
-
Hygroscopicity: The molecule is significantly hygroscopic. It must be stored under an inert atmosphere (Argon/Nitrogen) in a desiccator.[2]
-
Oxidation Sensitivity: While the amine is stable, the secondary alcohol is susceptible to oxidation to the ketone (piperidone derivative) if exposed to strong oxidants.
-
Shelf Life: Stable for >2 years at -20°C when stored properly.[1][2][3]
Safety (GHS Classification)[1][2]
-
Signal Word: Warning
-
Hazard Statements:
-
Protocol: Handle in a fume hood wearing nitrile gloves and safety goggles. In case of contact, flush with water for 15 minutes.[6]
References
-
LGC Standards. (2024). 1-(Piperidin-4-yl)Propane-1,3-diol Product Information. Retrieved from [1][2]
-
PubChem. (2025).[7] Compound Summary for CID 85631 (Related Structure: 1,3-Bis(4-piperidinyl)propane). National Library of Medicine. Retrieved from [1][2]
-
ChemicalBook. (2024). 1,3-Propanediol Derivatives and Synthesis. Retrieved from [1][2]
-
ResearchGate. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold. Retrieved from
-
Sigma-Aldrich. (2025).[2][6] Safety Data Sheet for Piperidine Derivatives. Merck KGaA. Retrieved from [1][2]
Sources
- 1. Flunarizine [webbook.nist.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biz.maxell.com [biz.maxell.com]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 1,3-Bis(4-piperidinyl)propane | C13H26N2 | CID 85631 - PubChem [pubchem.ncbi.nlm.nih.gov]
